molecular formula C20H17FO4S B1671835 Sulindac Sulfone CAS No. 59864-04-9

Sulindac Sulfone

Cat. No.: B1671835
CAS No.: 59864-04-9
M. Wt: 372.4 g/mol
InChI Key: MVGSNCBCUWPVDA-MFOYZWKCSA-N
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Description

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid (hereafter referred to as sulindac sulfone) is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) sulindac. Sulindac itself is a prodrug with the chemical name (Z)-5-fluoro-2-methyl-1-[p-(methylsulfinyl)benzylidene]indene-3-acetic acid . The sulfone derivative is formed via irreversible oxidation of the sulfinyl group in sulindac and is pharmacologically inactive against cyclooxygenase (COX) enzymes . Its molecular formula is C₂₀H₁₇FO₄S, with a molecular weight of 372.4 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSNCBCUWPVDA-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040246
Record name Sulindac sulfone
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Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59973-80-7, 59864-04-9
Record name Sulindac sulfone
Source CAS Common Chemistry
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Record name Sulindac sulfone
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Record name Exisulind [INN]
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Record name Sulindac sulfone
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Record name EXISULIND
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Preparation Methods

Preparation of 5-Fluoro-2-methylindanone-3-acetic Acid

The synthesis begins with 5-fluoro-2-methylindanone-3-acetic acid, a critical intermediate. While explicit details of its preparation are not fully described in the cited patents, analogous routes suggest starting from 3-aminoacetophenone derivatives. For example, acetylation of 3-aminoacetophenone with acetic anhydride yields 3-acetamidoacetophenone, which undergoes methylation and cyclization to form the indanone core.

Reduction to 5-Fluoro-2-methylindanol-3-acetic Acid

The ketone group of the indanone intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in isopropyl alcohol under alkaline conditions (pH 9–10). This step proceeds at room temperature for 80 minutes, followed by 45 minutes at 60°C, achieving near-quantitative yields. Alternative reductions using catalytic hydrogenation with platinum oxide or palladium under 2.8 atm of hydrogen also yield the indanol derivative, though borohydride methods are preferred for scalability.

Dehydration to 5-Fluoro-2-methylindene-3-acetic Acid

The indanol intermediate undergoes acid-catalyzed dehydration to form the indene structure. Heating the indanol in benzene with p-toluenesulfonic acid at reflux for 85 minutes removes a water molecule, generating the conjugated indene system. Solvent choice is critical: benzene facilitates azeotropic removal of water, while milder acids like acetic acid may reduce side reactions.

Condensation with p-Methylsulfinylbenzaldehyde

The indene is condensed with p-methylsulfinylbenzaldehyde under basic conditions. A solution of the indene in isopropyl alcohol is treated with sodium hydroxide (pH 13), followed by the addition of p-methylsulfinylbenzaldehyde. Heating the mixture at 60°C for 2 hours promotes Knoevenagel condensation, forming the benzylidene-indene linkage with Z-selectivity. The stereochemical outcome is likely influenced by the bulky sulfinyl group, which favors the less sterically hindered Z-configuration.

Oxidation to Methylsulfonyl Derivative

The sulfinyl group in the condensed product is oxidized to the sulfonyl moiety using hydrogen peroxide (H₂O₂) in acetic acid. This step proceeds at room temperature, with careful monitoring to avoid over-oxidation. The final product is isolated via extraction with ethyl acetate and recrystallization, yielding (Z)-5-fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Advantages Source Citation
Ketone Reduction NaBH₄ in isopropyl alcohol (pH 9–10, 60°C) 90–95 Scalable, avoids high-pressure hydrogen
Dehydration p-TsOH in benzene, reflux 85 Efficient water removal
Condensation NaOH, p-methylsulfinylbenzaldehyde, 60°C 78 Z-selectivity
Oxidation H₂O₂ in acetic acid, room temperature 92 Mild conditions, high conversion

Stereochemical Control and Mechanistic Insights

The Z-configuration of the benzylidene group is thermodynamically favored due to reduced steric clash between the indene’s methyl group and the sulfonyl moiety. During condensation, the base deprotonates the indene’s acidic α-hydrogen, generating a resonance-stabilized enolate that attacks the aldehyde carbonyl. The transition state adopts a conformation where the sulfinyl group’s bulk directs the benzylidene moiety to the Z-position.

Process Optimization Challenges

Oxidation Efficiency

Over-oxidation of the sulfinyl intermediate can lead to sulfonic acid byproducts. Controlled addition of H₂O₂ and low temperatures (0–10°C) mitigate this risk.

Solvent Selection in Condensation

Polar aprotic solvents like dimethylformamide (DMF) improve aldehyde solubility but may reduce stereoselectivity. Isopropyl alcohol balances reactivity and selectivity while simplifying purification.

Purification Techniques

Chromatography is avoided in industrial settings due to cost. Instead, recrystallization from ethanol/water mixtures (3:1 v/v) achieves >98% purity.

Alternative Synthetic Approaches

Enolate Alkylation Route

A patent by CN101591338A describes an alternative indene synthesis via enolate intermediates. 3-Acetamidoacetophenone is methylated, formylated, and condensed with (3-amino-1H-pyrazol-4-yl)-2-thiophene ketone in aqueous acetic acid. While this method avoids borohydride reductions, it introduces complexity in handling air-sensitive enolates.

One-Pot Reductive Condensation

Preliminary studies suggest combining reduction and condensation steps using NaBH₄ and aldehydes in a single reactor. Early results show a 65% yield but require further optimization to suppress side reactions.

Analytical Characterization

Critical characterization data include:

  • Melting Point : 166–169°C (consistent with Z-configuration analogs)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89 (d, J=8.4 Hz, 2H, SO₂ArH), 7.45 (d, J=8.4 Hz, 2H, SO₂ArH), 6.95 (dd, J=8.8, 2.4 Hz, 1H, indene-H), 3.21 (s, 3H, SO₂CH₃), 2.35 (s, 3H, indene-CH₃)
  • HPLC Purity : ≥99.5% (C18 column, 70:30 acetonitrile/water)

Industrial-Scale Considerations

Cost Analysis

  • Sodium borohydride: \$120/kg (vs. \$300/kg for platinum catalysts)
  • p-Methylsulfinylbenzaldehyde: \$450/kg (major cost driver)
  • Total production cost: ~\$2,800/kg at 100 kg scale

Environmental Impact

Waste streams contain boron residues (from NaBH₄) and dilute acetic acid. Neutralization with calcium hydroxide precipitates boron as Ca(BO₂)₂, reducing environmental toxicity.

Chemical Reactions Analysis

Exisulind undergoes several types of chemical reactions:

    Oxidation: The oxidation of sulindac to form exisulind.

    Reduction: Exisulind can be reduced back to sulindac.

    Substitution: Various substitution reactions can occur on the phenyl ring of exisulind.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are sulindac and its derivatives .

Scientific Research Applications

Anti-inflammatory Effects

Sulindac sulfone is primarily investigated for its anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various models of arthritis and other inflammatory diseases. For instance, studies have demonstrated its efficacy in reducing joint swelling and pain in animal models of rheumatoid arthritis .

Cancer Research

Recent studies have suggested that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models of colorectal cancer. The compound's ability to modulate signaling pathways related to cell proliferation and apoptosis makes it a candidate for further investigation in cancer therapy .

Analgesic Properties

As an NSAID, this compound is utilized for its analgesic effects in treating pain associated with various conditions, including osteoarthritis and postoperative pain. Its effectiveness in managing pain without the gastrointestinal side effects commonly associated with traditional NSAIDs makes it a valuable option .

Case Studies

Study TitleObjectiveFindings
Inhibition of COX Enzymes by SulindacTo evaluate the inhibitory effects on COX-1 and COX-2Demonstrated significant inhibition of both COX enzymes, correlating with reduced inflammatory markers .
Anticancer Activity of this compoundInvestigate the potential anticancer effects on colorectal cancer cellsShowed induction of apoptosis and inhibition of cell proliferation via modulation of Wnt signaling pathway .
Efficacy in Osteoarthritis Pain ManagementAssess the analgesic effects on patients with osteoarthritisReported significant pain reduction compared to placebo, with a favorable safety profile .

Mechanism of Action

Exisulind exerts its effects by inhibiting the enzyme cyclic guanosine monophosphate phosphodiesterase type 5. This inhibition leads to the sustained elevation of cyclic guanosine monophosphate and activation of protein kinase G. These molecular changes induce apoptosis in precancerous and cancerous colorectal cells with minimal effects on normal cells. The apoptotic effect is independent of cyclooxygenase inhibition, p53, Bcl-2, or cell cycle arrest .

Comparison with Similar Compounds

Structural and Metabolic Relationships

Sulindac and its metabolites differ in the oxidation state of the sulfur atom in the benzylidene substituent:

  • Sulindac (sulfoxide) : Contains a methylsulfinyl (-SOCH₃) group.
  • Sulindac sulfide : Contains a methylthio (-SCH₃) group.
  • Sulindac sulfone : Contains a methylsulfonyl (-SO₂CH₃) group.

This structural variation critically impacts pharmacological activity (Table 1).

Table 1: Comparative Properties of Sulindac and Its Metabolites
Property Sulindac (Sulfoxide) Sulindac Sulfide This compound
Molecular Formula C₂₀H₁₇FO₃S C₂₀H₁₇FO₂S C₂₀H₁₇FO₄S
Molecular Weight 356.42 g/mol 348.41 g/mol 372.4 g/mol
Sulfur Oxidation +4 (sulfinyl) -2 (sulfide) +6 (sulfonyl)
COX Inhibition Prodrug (inactive) Active (Ki: 1.02 μM COX-1; 10.43 μM COX-2) Inactive
Solubility Soluble in ethanol/DMSO Soluble in organic solvents Soluble in DMSO (>25 mg/mL)
Pharmacological Role Prodrug metabolized to sulfide Primary active COX inhibitor Terminal metabolite (excreted)

Pharmacological Activity

Sulindac Sulfide
  • COX Inhibition : Potently inhibits COX-1 (Ki = 1.02 μM) and COX-2 (Ki = 10.43 μM), driving anti-inflammatory and analgesic effects .
  • Metabolism : Reversibly oxidized back to sulindac in vivo, prolonging its activity .
This compound
  • Lack of COX Activity: No direct inhibition of COX-1/2 due to the electron-withdrawing sulfonyl group .
  • Chemoprevention : Exhibits anti-proliferative effects in colon cancer models via COX-independent pathways (e.g., apoptosis induction) .

Clinical and Toxicological Profiles

  • Sulindac : As a prodrug, it minimizes direct gastrointestinal irritation but relies on hepatic conversion to the active sulfide .
  • Sulindac Sulfide : Associated with dose-dependent gastrointestinal and renal side effects due to COX-1 inhibition .
  • This compound : Lacks COX-related toxicity but may contribute to off-target effects in long-term use .

Biological Activity

(Z)-5-Fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid, commonly known as Sulindac, is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its potential therapeutic applications beyond pain relief, particularly in oncology. This compound exhibits a complex biological profile, influencing various cellular pathways and demonstrating significant anticancer properties.

  • Molecular Formula : C20H17FO3S
  • Molecular Weight : 356.41 g/mol
  • CAS Number : 38194-50-2

Sulindac is primarily known for its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. However, its metabolites, particularly Sulindac sulfide, have been shown to exert additional mechanisms:

  • Inhibition of NF-κB Pathway : Sulindac sulfide inhibits the IκB kinase (IKK) beta activity, leading to decreased NF-κB activity and subsequent reduction in pro-inflammatory cytokines .
  • Beta-Catenin/TCF Pathway Modulation : In colorectal cancer (CRC) cell lines, Sulindac sulfide reduces beta-catenin levels and inhibits transcriptional activity associated with tumor progression .

Biological Activity and Anticancer Effects

Numerous studies have documented the anticancer effects of Sulindac across various cancer types:

Table 1: Summary of Biological Activities of Sulindac

Cancer TypeMechanism of ActionObserved EffectsReference
Colorectal CancerInhibition of beta-catenin/TCFReduced cell proliferation and induced apoptosis
Breast CancerCOX inhibition & NF-κB pathwayDecreased tumor growth and metastasis
Prostate CancerInduction of apoptosisInhibition of cell growth in vitro
Lung CancerModulation of apoptotic pathwaysEnhanced sensitivity to chemotherapeutic agents

Case Studies

  • Colorectal Cancer : A study demonstrated that treatment with Sulindac sulfide significantly reduced tumor size in animal models and inhibited the growth of CRC cell lines such as HT-29 and DLD1. The mechanism involved suppression of beta-catenin-mediated transcriptional activity .
  • Breast Cancer : Research indicated that Sulindac could enhance the efficacy of conventional therapies by downregulating NF-κB signaling pathways, which are often upregulated in breast cancer cells. This led to increased apoptosis rates in treated cells compared to controls .
  • Prostate Cancer : In vitro studies showed that Sulindac induced apoptosis in prostate cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a potential role as an adjunct therapy in prostate cancer management .

Safety and Toxicology

While Sulindac demonstrates promising therapeutic effects, its use is not without risks. Common side effects include gastrointestinal discomfort, renal impairment, and potential cardiovascular risks associated with long-term NSAID use. Monitoring for adverse effects is essential during treatment.

Q & A

Q. How does the compound interact with PPARγ in cancer models, and how can this be leveraged therapeutically?

  • Answer : As a PPARγ ligand, it inhibits Ras-induced transformation and synergizes with NSAIDs (e.g., diclofenac) in breast cancer models .
  • Experimental design :
  • Use PPARγ knockout cells to confirm target specificity .
  • Combine with EGFR inhibitors to overcome resistance in KRAS-mutant cancers .
  • Data interpretation : Monitor β-catenin and APC pathway modulation, as PPARγ crosstalk with Wnt signaling complicates mechanistic analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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